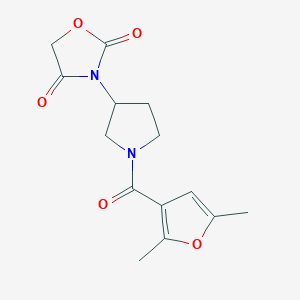

3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which is not planar . The stereochemistry of the molecule could be influenced by the different stereoisomers and the spatial orientation of substituents .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Pyrrolidine derivatives can undergo a variety of reactions, including those typical of amines and heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives can have a variety of physicochemical properties, influenced by factors such as their stereochemistry and the nature of their substituents .Scientific Research Applications

Novel Synthesis Approaches

Research has highlighted innovative synthesis methods for compounds similar to 3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, emphasizing their utility in creating complex molecules. For instance, a study reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a multicomponent reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, demonstrating the catalyst's reusability and excellent activity under microwave irradiation and solvent-free conditions (Rahmani et al., 2018). Another method involved the microwave-assisted polycondensation of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, leading to novel polyureas, showcasing rapid polycondensation compared to conventional methods (Mallakpour & Rafiee, 2004).

Photoreactive Polyamides

Further, research has been conducted on the preparation and characterization of new photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units. This study introduced solution polycondensation reactions of a monomer with various dichlorides, leading to aliphatic polyamides with inherent viscosities showcasing their potential in photoreactive applications (Mallakpour & Rafiee, 2007).

Oxazolidine-2,4-diones Synthesis

A novel approach for synthesizing oxazolidine-2,4-diones using a tandem phosphorus-mediated carboxylative condensation-cyclization reaction with atmospheric carbon dioxide was also reported. This method offers a convenient access to various oxazolidine-2,4-diones using readily available substrates under mild and transition-metal-free conditions, highlighting the motif's prevalence in biologically important compounds (Zhang et al., 2015).

Catalytic Applications

Additionally, the catalytic oxidation of benzyl alcohols by new Cu(II) complexes of a 1,3-oxazolidine-based ligand obtained from a solvent-free reaction was explored. This study demonstrated the complexes' effectiveness in catalyzing the oxidation of benzyl alcohol derivatives to their corresponding benzaldehydes, with variations in reaction conditions affecting selectivity and activity (Bikas et al., 2018).

Future Directions

properties

IUPAC Name |

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-8-5-11(9(2)21-8)13(18)15-4-3-10(6-15)16-12(17)7-20-14(16)19/h5,10H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXNGZWDTDBSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)

![1-[2-(3-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B2757000.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2757001.png)

![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)

![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)

![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)